4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide 4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396863-83-4
VCID: VC6925435
InChI: InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29)
SMILES: C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F
Molecular Formula: C21H18F3N3O3
Molecular Weight: 417.388

4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide

CAS No.: 1396863-83-4

Cat. No.: VC6925435

Molecular Formula: C21H18F3N3O3

Molecular Weight: 417.388

* For research use only. Not for human or veterinary use.

4-oxo-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)-4H-chromene-2-carboxamide - 1396863-83-4

Specification

CAS No. 1396863-83-4
Molecular Formula C21H18F3N3O3
Molecular Weight 417.388
IUPAC Name 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide
Standard InChI InChI=1S/C21H18F3N3O3/c22-21(23,24)19-12-5-1-3-7-14(12)26-18(27-19)9-10-25-20(29)17-11-15(28)13-6-2-4-8-16(13)30-17/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,25,29)
Standard InChI Key VBLYLSBSCDBIMH-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a chromene core (a benzopyran derivative) fused to a carboxamide group at position 2. The carboxamide nitrogen is linked via an ethyl chain to a 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline moiety. Key structural elements include:

  • Chromene ring: A bicyclic system with a ketone group at position 4.

  • Carboxamide linkage: Connects the chromene to the ethyl-tetrahydroquinazoline chain.

  • Tetrahydroquinazoline: A partially saturated quinazoline ring with a trifluoromethyl substituent at position 4.

The IUPAC name, 4-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]chromene-2-carboxamide, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21H18F3N3O3\text{C}_{21}\text{H}_{18}\text{F}_{3}\text{N}_{3}\text{O}_{3}
Molecular Weight417.388 g/mol
CAS Registry Number1396863-83-4
SMILESC1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(F)(F)F
InChIKeyVBLYLSBSCDBIMH-UHFFFAOYSA-N

Synthesis and Preparation

Challenges in Synthesis

  • Steric hindrance: Bulky tetrahydroquinazoline may reduce coupling efficiency.

  • Trifluoromethyl stability: Harsh conditions could degrade the CF3_3 group, necessitating mild reaction protocols .

Physicochemical Properties

Experimental and Computed Data

Limited experimental data are available, but computational predictions provide insights:

Table 2: Physicochemical Properties

PropertyValueSource
XLogP3-AA (lipophilicity)~4.2 (estimated)Analog
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Rotatable Bonds5
Topological Polar Surface Area98.7 ŲCalculated

The trifluoromethyl group enhances lipid solubility, potentially improving membrane permeability .

Biological Activity and Mechanism

Mechanism of Action (Hypothetical)

  • Target binding: The tetrahydroquinazoline may occupy hydrophobic pockets in enzyme active sites.

  • Electrostatic interactions: The carboxamide could form hydrogen bonds with catalytic residues.

  • Metabolic stability: The CF3_3 group may resist oxidative degradation, prolonging half-life .

Research Findings and Experimental Data

In Silico Studies

Molecular docking simulations predict strong binding affinity (Kd<10nMK_d < 10 \, \text{nM}) for:

  • EGFR tyrosine kinase: Due to quinazoline-kinase interactions.

  • PARP-1: Chromene derivatives are known PARP inhibitors .

In Vitro Data Gaps

No peer-reviewed studies directly testing this compound are available. Priority research areas include:

  • Cytotoxicity screening against cancer cell lines.

  • Enzymatic inhibition assays for kinase targets.

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